3,3'-Thiodipropanol
Overview
Description
3,3’-Thiodipropanol is a chemical compound with the formula C6H14O2S . It is an organic disulfide that can be used as a ligand for the synthesis of cadmium and zinc coordination polymers with luminescent properties .
Synthesis Analysis
The synthesis of 3,3’-Thiodipropanol involves acidimetric processes. The assay (acidimetric) is ≥ 98.0%. The melting range is between ≥ 128 °C and ≤ 131 °C .Molecular Structure Analysis
The molecular structure of 3,3’-Thiodipropanol is represented by the InChI code: InChI=1S/C6H14O2S/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2 . The molecular weight is 150.24 g/mol . The molecular formula is C6H14O2S .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 3,3’-Thiodipropanol .Physical And Chemical Properties Analysis
3,3’-Thiodipropanol appears as a yellow viscous liquid . The initial boiling point and boiling range is 140 - 142 °C at 0.7 hPa . The flash point is 113 °C .Scientific Research Applications
Fluorescence Microscopy
3,3'-Thiodipropanol (TDP) has shown potential as a mounting medium for fluorescence microscopy of biological samples. Its optical properties, like the dispersion curve, and its interaction with biological specimens, including the labeling of filamentous actin with fluorescent phalloidins, suggest it as an alternative to commercial mounting media. Mixing TDP with 2,2’-thiodiethanol (TDE) allows fine-tuning of the refractive index while maintaining compatibility with fluorescent dyes used in biological microscopy (Tejedo et al., 2020).
Thermometric Behavior
The thermometric behavior of 3,3'-thiodipropanoic acid was studied to establish optimal conditions for enthalpimetric titrations with NaOH and calculate corresponding enthalpies of neutralization. This research contributes to understanding the thermodynamic parameters of dissociation of such substances (Cerdà et al., 1982).
Biotechnological Synthesis
3,3-Thiodipropionic acid is used as a precursor substrate for the biotechnological synthesis of 3-mercaptopropionic acid-containing polythioesters. Understanding the catabolism of this compound is key to engineering novel polythioester biosynthesis pathways (Bruland et al., 2009).
Groundwater Analysis
This compound has been used as a surrogate in a sensitive analytical procedure for determining thiodiglycol in groundwater. This involves solid-phase extraction and gas chromatography with mass spectrometric detection (Tomkins & Sega, 2001).
Catalytic Activities
3,3-Diphenyl-3-thioxo-1-(2,4,6-tri-tert-butylphenyl)-1,3-diphosphapropene, a compound with a P=C-P=S skeleton derived from this compound, shows promise as a ligand in transition-metal complexes and has been used in catalytic reactions like cross-couplings and conversions of allyl alcohol to allylaniline (Liang et al., 2004).
Refractive Index Optimization
TDP's ability to mix with water and 2,2'-thiodiethanol (TDE) for refractive index adjustment makes it a versatile medium for fluorescence microscopy. Its effects on the fluorescence of commonly used dyes were explored, demonstrating its potential for optimizing image formation in biological sample preparation (Tejedo et al., 2019).
Mechanism of Action
Safety and Hazards
3,3’-Thiodipropanol may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution .
Future Directions
properties
IUPAC Name |
3-(3-hydroxypropylsulfanyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQVZZMTKYXEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909836 | |
Record name | 3,3'-Sulfanediyldi(propan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10595-09-2, 84777-64-0 | |
Record name | 3,3′-Thiobis[1-propanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10595-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Thiodipropan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiodipropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10595-09-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-Sulfanediyldi(propan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiodipropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-thiodipropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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